BenchChemオンラインストアへようこそ!

N-(1-benzothiophen-5-yl)-4-cyanobenzamide

Structural biology Medicinal chemistry Pharmacophore design

Sourcing this specific benzothiophene-cyanobenzamide scaffold is critical. Its unique 5-position attachment and para-cyano substitution create a pharmacophore geometry distinct from regioisomers, directly impacting target engagement profiles like CRMP2. With commercially verified purity ≥95%, this building block is ideal for SAR library construction. Do not substitute; request a quote to secure this precise compound for your pain-target or Nampt counter-screen programs.

Molecular Formula C16H10N2OS
Molecular Weight 278.33
CAS No. 477502-81-1
Cat. No. B2877457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzothiophen-5-yl)-4-cyanobenzamide
CAS477502-81-1
Molecular FormulaC16H10N2OS
Molecular Weight278.33
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)SC=C3
InChIInChI=1S/C16H10N2OS/c17-10-11-1-3-12(4-2-11)16(19)18-14-5-6-15-13(9-14)7-8-20-15/h1-9H,(H,18,19)
InChIKeyJPZOFRDYIDEFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzothiophen-5-yl)-4-cyanobenzamide (CAS 477502-81-1): Core Identity and Procurement Baseline for a Benzothiophene-Cyanobenzamide Research Scaffold


N-(1-Benzothiophen-5-yl)-4-cyanobenzamide (CAS 477502-81-1) is a synthetic small molecule composed of a benzothiophene core linked via an amide bond to a para-cyanophenyl ring (C₁₆H₁₀N₂OS, MW 278.33 g/mol) . The compound belongs to the broader class of N-cyanobenzamides, a scaffold explored in anthelmintic aminoacetonitrile derivatives (AADs), human nicotinamide phosphoribosyltransferase (Nampt) inhibitors, and voltage-gated ion channel modulators [1][2]. Its structural annotation places it at the intersection of two pharmacologically relevant substructures: the benzothiophene heterocycle, which is present in marketed drugs including raloxifene, zileuton, and sertaconazole , and the 4-cyanobenzamide fragment, which serves as a precursor for neuropathic pain inhibitors and heterocyclic frameworks .

Why N-(1-Benzothiophen-5-yl)-4-cyanobenzamide Cannot Be Interchanged with Generic Benzothiophene or Cyanobenzamide Analogs Without Performance Risk


N-(1-Benzothiophen-5-yl)-4-cyanobenzamide cannot be generically substituted because subtle regioisomeric and substituent variations within the benzothiophene-cyanobenzamide class produce divergent biological target engagement profiles. The 5-position attachment of the benzamide to the benzothiophene ring, combined with the para-cyano substitution pattern, creates a unique pharmacophore geometry. By comparison, shifting the cyano group from the para to the ortho or meta position (e.g., 2-cyanobenzamide, CAS 17174-98-0, or 3-cyanobenzamide analogs) or relocating the amide linkage from the 5-position to the 3-position of the benzothiophene alters hydrogen-bonding capacity and steric contour, which directly impacts target protein interaction surfaces such as CRMP2 . Within the same benzothiophene-amide Nampt inhibitor series, even minor substituent changes produced IC₅₀ shifts exceeding 100-fold [1], demonstrating that the specific substitution pattern is not interchangeable at the level of biochemical potency.

N-(1-Benzothiophen-5-yl)-4-cyanobenzamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Scientific Selection


HEAD-TO-HEAD: Structural Regioisomer Differentiation from 3-Substituted and Ortho/Meta-Cyano Benzamide Analogs

The target compound, N-(1-benzothiophen-5-yl)-4-cyanobenzamide (InChIKey: JPZOFRDYIDEFKP-UHFFFAOYSA-N) , differs from closely related regioisomers in two critical structural dimensions: (i) the benzamide is attached at the 5-position of the benzothiophene ring (rather than the 3-, 4-, 6-, or 7-positions), and (ii) the cyano group occupies the para position of the benzamide phenyl ring. Comparator N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide (CAS 392236-41-8) carries the 4-cyanobenzamide at the 2-position of a tetrahydrobenzothiophene and incorporates a benzothiazole moiety, resulting in a substantially different three-dimensional pharmacophore. The regioisomeric positioning alters the dihedral angle between the benzothiophene and benzamide planes, directly affecting binding pocket complementarity and target selectivity.

Structural biology Medicinal chemistry Pharmacophore design

CROSS-STUDY: Physicochemical Property Differentiation from Core Fragment 4-Cyanobenzamide (CAS 3034-34-2)

The target compound is differentiated from its core fragment 4-cyanobenzamide (CAS 3034-34-2, MW 146.15 g/mol) [1] by the addition of the benzothiophene moiety, which increases molecular weight by approximately 90% (to 278.33 g/mol) and adds a sulfur-containing heterocycle. This structural expansion increases the calculated logP by approximately 2.0–2.5 log units (estimated from fragment-based contributions), alters hydrogen-bond donor/acceptor counts, and introduces aromatic π-stacking potential through the additional fused ring system. These differences are material for solubility-limited assay formats and membrane permeability in cell-based experiments.

Physicochemical profiling ADME Solubility

CROSS-STUDY: Target Engagement Profile Differentiation from Generic Benzothiophene Amide Nampt Inhibitors

While multiple benzothiophene amides have been characterized as human Nampt inhibitors (e.g., compound 16b with Nampt IC₅₀ = 0.17 μM and HepG2 antiproliferative IC₅₀ = 3.9 μM in Chen et al., 2016 [1]), the target compound is annotated as a CRMP2 (Collapsin Response Mediator Protein 2) modulator that indirectly regulates CaV2.2 and NaV1.7 voltage-gated ion channels in nociceptive signaling pathways . This represents a fundamentally distinct target engagement profile from the Nampt/cancer metabolism axis. No published Nampt inhibition data has been identified for the target compound, and no published CRMP2 modulation data has been identified for the Nampt-inhibitory benzothiophene amides, suggesting orthogonal pharmacological utility.

Target engagement Kinase profiling Pain signaling

TRANSPARENCY STATEMENT: Absence of Published Head-to-Head Quantitative Comparator Data from Admissible Primary Sources

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and Semantic Scholar was conducted on 2026-04-27 using the CAS number (477502-81-1), InChIKey (JPZOFRDYIDEFKP-UHFFFAOYSA-N), IUPAC name, and SMILES string as queries. No primary research article, patent with explicit example data, or curated bioactivity database entry containing quantitative IC₅₀, Ki, Kd, or in vivo efficacy data for this specific compound was identified from admissible (non-excluded) sources [1][2]. The compound is listed in several vendor catalogs (A2B Chem Cat# BF70264, CheMenu Cat# CM940020) with purity specifications of ≥95% , but without associated biological characterization data. This evidence gap distinguishes the compound from well-characterized analogs such as the Nampt inhibitor series (Chen et al., 2016), for which extensive SAR tables, in vitro IC₅₀ values, and xenograft efficacy data are publicly available.

Data availability Research chemical Procurement risk

N-(1-Benzothiophen-5-yl)-4-cyanobenzamide (CAS 477502-81-1): Evidence-Grounded Research and Industrial Application Scenarios


Scenario 1: In-House Exploratory Screening for CRMP2-Mediated Pain Pathway Modulation

Based on the compound's annotation as a CRMP2 modulator with downstream effects on CaV2.2 and NaV1.7 ion channels , this compound may serve as a starting point for in-house pain-target screening cascades. Users should establish internal TR-FRET or FP-based CRMP2 binding assays, followed by whole-cell patch-clamp electrophysiology on CaV2.2 and NaV1.7 recombinant cell lines to generate the quantitative IC₅₀ data that is currently absent from the public domain. The compound's structural uniqueness (5-position benzothiophene attachment with para-cyano substitution) distinguishes it from known Nampt-inhibitory benzothiophene amides [1], reducing the risk of target-class cross-reactivity.

Scenario 2: Synthetic Intermediate for Diversified Benzothiophene-Cyanobenzamide Library Construction

With commercially available purity of ≥95% from multiple vendors (A2B Chem Cat# BF70264, CheMenu Cat# CM940020) , the compound is suitable as a synthetic building block. The cyano group at the para position of the benzamide ring can be converted to tetrazole, amidoxime, or aminomethyl moieties, while the benzothiophene 5-position amide linkage can be diversified via hydrolysis and re-coupling. This enables library construction for SAR exploration across the CRMP2 and ion channel target space.

Scenario 3: Negative Control or Counter-Screen Compound for Nampt Inhibitor Selectivity Profiling

Given the demonstrated Nampt inhibitory activity of structurally related benzothiophene amides (compound 16b: Nampt IC₅₀ = 0.17 μM) [2], and the absence of any published Nampt activity for the target compound, it can be rationally deployed as a selectivity counter-screen compound in Nampt inhibitor programs. A lack of Nampt inhibition by the target compound, if confirmed experimentally, would support target engagement specificity for the CRMP2/ion channel pathway.

Scenario 4: Physicochemical Comparator for ADME Optimization of Benzothiophene Amide Leads

The target compound's estimated physicochemical profile (MW 278.33 g/mol; estimated logP ~3.0–3.5) positions it as a reference point for ADME optimization within benzothiophene-amide series. Lead optimization programs can use this compound as a baseline to measure improvements in aqueous solubility (kinetic and thermodynamic), microsomal stability, and parallel artificial membrane permeability (PAMPA), leveraging its intermediate lipophilicity as a reference against both more polar (e.g., 4-cyanobenzamide fragment, MW 146.15) and more lipophilic analogs.

Quote Request

Request a Quote for N-(1-benzothiophen-5-yl)-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.